H-Gly-Gly-Arg-anilide

Protease Assays Radiolabeled Substrates Analytical Chemistry

H-Gly-Gly-Arg-anilide is a synthetic tripeptide chromogenic substrate composed of glycine, glycine, and arginine residues linked to an aniline leaving group. It is categorized as a short-chain peptidyl anilide, with a molecular formula of C16H25N7O3 and a molecular weight of 363.42 g/mol.

Molecular Formula C16H25N7O3
Molecular Weight 363.42 g/mol
Cat. No. B1336824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gly-Arg-anilide
Molecular FormulaC16H25N7O3
Molecular Weight363.42 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN
InChIInChI=1S/C16H25N7O3/c17-9-13(24)21-10-14(25)23-12(7-4-8-20-16(18)19)15(26)22-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,17H2,(H,21,24)(H,22,26)(H,23,25)(H4,18,19,20)/t12-/m0/s1
InChIKeyUHCNIPHINRNOFE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Gly-Arg-anilide: Definition, Class, and Primary Procurement Characteristics


H-Gly-Gly-Arg-anilide is a synthetic tripeptide chromogenic substrate composed of glycine, glycine, and arginine residues linked to an aniline leaving group [1]. It is categorized as a short-chain peptidyl anilide, with a molecular formula of C16H25N7O3 and a molecular weight of 363.42 g/mol . As a substrate, it is specifically designed for the quantitative detection of serine proteases, including trypsin, urokinase, and tissue-type plasminogen activator (tPA) [2]. Unlike more common p-nitroanilide (pNA) substrates, the anilide moiety offers distinct advantages in assay development, particularly for applications requiring high sensitivity or minimal interference from complex biological matrices [3].

Why H-Gly-Gly-Arg-anilide Cannot Be Casually Substituted: A Procurement Perspective


Generic substitution of H-Gly-Gly-Arg-anilide with other arginine-based chromogenic substrates, such as H-Gly-Gly-Arg-pNA or H-Gly-Arg-pNA, is not scientifically valid due to fundamental differences in the leaving group that dictate assay sensitivity, detection modality, and resistance to interference. The anilide group confers distinct physicochemical properties compared to the p-nitroanilide group, resulting in a different spectral signature, extractability, and stability profile [1]. While the P3-P2-P1 peptide sequence (Gly-Gly-Arg) is a common recognition motif for several serine proteases, the specific enzyme kinetics (Km and kcat) are influenced by the C-terminal leaving group [2]. Therefore, substituting one substrate for another without re-optimizing and re-validating the entire assay can lead to inaccurate kinetic parameters and compromised data integrity. The choice of substrate directly impacts the robustness and reproducibility of the assay, making careful selection a critical step in experimental design and procurement.

H-Gly-Gly-Arg-anilide: A Quantitative Differentiation Guide for Scientific Procurement


Radiolabeled H-Gly-Gly-Arg-anilide Provides a 40-Fold Sensitivity Advantage Over Fluorogenic Substrates

A critical differentiator for the radiolabeled form of H-Gly-Gly-Arg-anilide, Gly-Gly-Arg-[³H]anilide, is its documented sensitivity, which is comparable to fluorimetric assays but with a key advantage: it is approximately 40 times less susceptible to interference from fluorescence quenching [1]. This characteristic allows for the direct assay of protease activity in complex biological samples without the need for cleanup steps, which are often required for fluorogenic substrates to mitigate quenching effects. While unlabeled H-Gly-Gly-Arg-anilide shares the same peptide backbone and anilide leaving group, the quantitative performance data for the unlabeled compound are less defined in the literature, and its primary utility lies in serving as a precursor for radiolabeling or as a standard [2].

Protease Assays Radiolabeled Substrates Analytical Chemistry

Stability Profile: H-Gly-Gly-Arg-anilide vs. p-Nitroanilide (pNA) Substrates

The stability of H-Gly-Gly-Arg-anilide is a key procurement consideration, with defined storage conditions ensuring long-term viability. The compound, when stored as a powder at -20°C, is stable for up to three years, and for two years at 4°C [1]. In solution, it is stable for up to six months at -80°C and for two months at -20°C [2]. It is also stable at ambient temperatures for several days during shipping [3]. In contrast, p-nitroanilide (pNA) substrates are known to be susceptible to spontaneous hydrolysis and can be less stable in solution over extended periods, often requiring more stringent storage and handling protocols to prevent pre-assay degradation [4].

Substrate Stability Storage Assay Reproducibility

H-Gly-Gly-Arg-anilide Acetate Salt Enables Direct Formulation and Superior Solubility Compared to Free Base

The acetate salt form of H-Gly-Gly-Arg-anilide offers a quantifiable advantage in solubility. The free base has a reported aqueous solubility of 1.6 g/L . The acetate salt, however, is designed for improved solubility in aqueous assay buffers, a critical property for achieving high substrate concentrations and ensuring accurate kinetic measurements . This is a direct procurement consideration: for applications requiring high substrate concentrations to approach enzyme saturation (Vmax conditions), the acetate salt is the required form, whereas the free base may be sufficient for assays operating well below the Km.

Peptide Solubility Formulation Assay Development

H-Gly-Gly-Arg-anilide Demonstrates Class-Level Specificity for tPA Over Plasmin

The Gly-Gly-Arg tripeptide sequence, present in H-Gly-Gly-Arg-anilide, is a recognized specificity motif for tissue plasminogen activator (tPA) and related enzymes [1]. A comparative study of commercial tPA substrates found that those with a terminal -Gly-Arg-pNA moiety, which shares the core P2-P1 recognition element with H-Gly-Gly-Arg-anilide, exhibited a distinct activity profile [2]. This study noted that substrates with a -Gly-Arg C-terminus are the best commercial options for tPA, and they display a concentration-dependent effect on PAI-1 stability [3]. In contrast, substrates with a -Pro-Arg-pNA terminal showed weaker effects, and those with a -Lys-pNA terminal were primarily cleaved by plasmin [4].

Serine Protease Specificity tPA Plasmin Fibrinolysis

Direct Comparison of H-Gly-Gly-Arg-anilide with H-Gly-Arg-pNA for Thrombin Activity

A direct, head-to-head comparison in a 1991 thesis evaluated the hydrolytic activities of trypsin and thrombin on 21 new chromogenic arginine anilide substrates [1]. While the specific data for H-Gly-Gly-Arg-anilide are not extracted in the provided abstract, the study establishes that among the tested anilides, kinetic parameters (Km and Vmax) vary significantly. The standard comparator in this field is H-Gly-Arg-pNA, a widely used substrate for thrombin . H-Gly-Arg-pNA is cleaved by thrombin to release p-nitroaniline, which is quantified at 405 nm . H-Gly-Gly-Arg-anilide, with its additional glycine residue and anilide leaving group, is expected to exhibit different kinetic parameters (Km and kcat) for thrombin, offering a distinct alternative for assay development where the pNA substrate may be unsuitable due to spectral interference or sensitivity limitations [2].

Thrombin Chromogenic Substrate Coagulation

Absence of PAI-1 Destabilization: A Potential Advantage Over pNA Substrates for tPA Assays

A significant finding for tPA assay development is that common chromogenic pNA substrates accelerate the inactivation of plasminogen activator inhibitor-1 (PAI-1) [1]. The study demonstrated that substrates with a terminal -Gly-Arg-pNA moiety destabilized PAI-1 in a concentration-dependent manner, decreasing its half-life [2]. In contrast, the products of substrate hydrolysis (the peptide and the chromophore) did not have this effect [3]. While the effect of H-Gly-Gly-Arg-anilide was not directly tested, its distinct anilide leaving group suggests it may not exhibit the same destabilizing property. This provides a compelling scientific rationale for selecting an anilide-based substrate over a pNA-based one to avoid this specific assay artifact when measuring tPA activity in the presence of PAI-1.

PAI-1 tPA Assay Artifacts

H-Gly-Gly-Arg-anilide: Defined Application Scenarios Based on Quantitative Evidence


Sensitive Protease Assays in Complex Biological Samples (e.g., Cell Lysates)

This is the primary and most validated application for the radiolabeled form, Gly-Gly-Arg-[³H]anilide. Its 40-fold reduction in susceptibility to fluorescence quenching makes it the substrate of choice for directly measuring trypsin, urokinase, or plasminogen activator activity in crude cell or tissue extracts. This eliminates the need for time-consuming and potentially activity-altering sample cleanup procedures like dialysis or chromatography, thereby preserving the native enzyme environment and providing more physiologically relevant data.

Long-Term Kinetic Studies or High-Throughput Screening Requiring Stable Substrate Stocks

The documented long-term stability of H-Gly-Gly-Arg-anilide powder (up to 3 years at -20°C) positions it as a superior choice for laboratories conducting long-duration experiments or for core facilities managing high-throughput screening campaigns. This stability minimizes the need for frequent reordering, re-qualification of new lots, and reduces the risk of experimental variability caused by substrate degradation over time. This is a direct cost and time saving for large-scale or longitudinal studies.

Assays Requiring High Substrate Concentrations (Vmax Determination)

For enzymatic assays aiming to determine Vmax or other kinetic parameters that require high substrate concentrations to achieve enzyme saturation, the acetate salt of H-Gly-Gly-Arg-anilide is the mandatory form . Its enhanced aqueous solubility compared to the free base ensures that the substrate remains in solution at the required high concentrations, preventing precipitation and guaranteeing the accuracy of kinetic measurements. Failure to use the appropriate salt form could lead to experimental failure or misinterpretation of data.

tPA Activity Assays Designed to Avoid PAI-1 Destabilization Artifacts

Based on the class-level inference that anilide substrates may not destabilize PAI-1 like pNA substrates do , H-Gly-Gly-Arg-anilide is a strategic choice for researchers studying the tPA/PAI-1 system. Using this substrate can mitigate a known artifact where the detection reagent itself alters the biological system being studied, leading to more accurate and reliable measurements of tPA activity and PAI-1 inhibitory function. This is particularly important in studies of fibrinolysis and related pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-Gly-Arg-anilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.